(2,5-dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Description
This compound is a chemically activated ester of docosa-7,10,13,16,19-pentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid (PUFA) with five cis-configured double bonds. The 2,5-dioxopyrrolidin-1-yl (succinimide) group enhances its reactivity, making it a valuable intermediate for conjugating DPA to amine-containing biomolecules (e.g., proteins, peptides) under mild conditions .
The docosapentaenoyl moiety is structurally related to omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), with biological roles in inflammation, lipid metabolism, and cell signaling .
Properties
Molecular Formula |
C26H37NO4 |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate |
InChI |
InChI=1S/C26H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-23H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |
InChI Key |
MQJSQGPMHDYEOS-JLNKQSITSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)ON1C(=O)CCC1=O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of (2,5-dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate typically involves:
- Activation of the carboxylic acid group of the polyunsaturated fatty acid (docosa-pentaenoic acid derivative) to an active ester form.
- Coupling with N-hydroxysuccinimide (NHS) to form the NHS ester.
- Use of coupling agents such as carbodiimides or phosphonium salts to facilitate esterification.
Specific Preparation Protocols
Activation of the Fatty Acid
The starting material is the free acid form of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid. The carboxyl group is converted into a more reactive intermediate, often an acid chloride or anhydride, to facilitate ester formation.
- Typical reagents for activation include oxalyl chloride or carbodiimides such as dicyclohexylcarbodiimide (DCC).
- Addition of catalytic amounts of N,N-dimethylformamide (DMF) can accelerate the formation of the acid chloride.
Coupling with N-Hydroxysuccinimide
- The activated acid intermediate is reacted with N-hydroxysuccinimide (NHS) in anhydrous solvents such as dichloromethane (CH2Cl2).
- The reaction is typically conducted at low temperatures (0°C to room temperature) to preserve the integrity of the polyunsaturated chain and avoid isomerization or oxidation.
- Base additives such as triethylamine or N-ethyl-N,N-diisopropylamine (DIPEA) are used to scavenge the generated acid and drive the reaction forward.
Purification
- After reaction completion, the mixture is quenched with aqueous solutions (e.g., brine).
- The organic layer is separated, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure.
- Purification is performed by silica gel chromatography using solvent systems such as dichloromethane/methanol mixtures.
- The product is isolated as a white to off-white solid or foam.
Detailed Experimental Data and Research Outcomes
The following table summarizes typical reaction conditions, yields, and purification methods from reported literature and patent examples relevant to the preparation of NHS esters of polyunsaturated fatty acids, including the target compound.
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Activation of acid to acid chloride | Oxalyl chloride + catalytic DMF | CH2Cl2 | RT, 3 h | - | Gas evolution indicates reaction progress | Acid chloride intermediate used immediately |
| Coupling with NHS | N-hydroxysuccinimide + triethylamine | CH2Cl2 | 0°C to RT, 1 h | 85-99% | High yields reported with PyBOP or DCC as coupling agents | |
| Purification | Silica gel chromatography | CH2Cl2/MeOH (95:5) | RT | - | Isolated as pure NHS ester |
Example Reaction Sequence
Activation : 7Z,10Z,13Z,16Z,19Z-docosa-pentaenoic acid (1 eq) is dissolved in dry dichloromethane. Oxalyl chloride (1 eq) and a catalytic amount of DMF are added. The mixture is stirred at room temperature for 3 hours until gas evolution ceases.
Coupling : The acid chloride solution is cooled to 0°C. N-hydroxysuccinimide (1.1 eq) and triethylamine (2 eq) in dichloromethane are added dropwise. The reaction is allowed to warm to room temperature and stirred for 1 hour.
Workup : The reaction mixture is quenched with brine, and the organic layer is separated. It is dried over Na2SO4, filtered, and concentrated.
Purification : The crude product is purified by silica gel chromatography using dichloromethane/methanol (95:5) to afford the NHS ester as a white solid.
Notes on Reaction Optimization and Stability
- The polyunsaturated nature of the docosa-pentaenoate moiety requires careful control of reaction conditions to avoid double bond isomerization or oxidation.
- Use of inert atmosphere (argon or nitrogen) and anhydrous solvents is recommended.
- Reaction temperatures are kept low to moderate.
- Coupling reagents such as PyBOP have been reported to give excellent yields and minimize side reactions.
- The NHS ester product is typically stable when stored at low temperatures (-20°C) under inert atmosphere.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value | Comments |
|---|---|---|
| Starting acid | (7Z,10Z,13Z,16Z,19Z)-docosa-pentaenoic acid | Purity critical |
| Activation reagent | Oxalyl chloride or DCC | Oxalyl chloride preferred for acid chloride formation |
| Coupling reagent | N-hydroxysuccinimide (NHS) | Used to form active ester |
| Base | Triethylamine or DIPEA | Neutralizes HCl or acid byproducts |
| Solvent | Dichloromethane (CH2Cl2) | Anhydrous, inert |
| Temperature | 0°C to RT | Prevents isomerization |
| Reaction time | 1-3 hours | Monitored by TLC or NMR |
| Purification | Silica gel chromatography | CH2Cl2/MeOH mixtures |
| Yield range | 85-99% | High efficiency |
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoate
- CAS Number : 108698-02-8
- Molecular Formula : C₂₃H₃₆O₂ (MW: 344.53 g/mol)
- Key Differences :
- The methyl ester lacks the reactive succinimide group, making it more stable but less versatile for conjugation.
- Used in metabolic studies to track DPA incorporation into lipids. For example, in a study on Coix seed oil, methyl-DPA derivatives were identified as biomarkers for anti-tumor effects via modulation of arachidonic acid metabolism .
- Lower molecular weight and hydrophobicity compared to the succinimide ester .
(7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl Chloride
- CAS Number : 960593-70-8
- Molecular Formula : C₂₂H₃₃ClO (MW: 348.95 g/mol)
- Key Differences :
Free (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoic Acid
- CAS Number: Not explicitly provided (CBID: 133870)
- Molecular Formula : C₂₂H₃₂O₂ (MW: 328.49 g/mol)
- Key Differences :
- The free acid requires activation (e.g., via succinimide or chloride) for conjugation.
- Directly involved in biological pathways, such as resolving inflammation and modulating lipid mediators. In Banxia Baizhu Tianma Decoction, DPA was identified as a biomarker for regulating blood pressure and lipid metabolism .
Phospholipid Derivatives
- Example : PC(16:0/22:5(7Z,10Z,13Z,16Z,19Z)) (MW: 802.07 g/mol)
- Key Differences: DPA is esterified to glycerophospholipids, enhancing membrane fluidity and signaling. In moxibustion studies, PC-DPA was linked to improved renal energy metabolism in aged rats . Unlike the succinimide ester, phospholipid derivatives are endogenous and participate in structural and signaling roles .
Data Table: Structural and Functional Comparison
Research Findings and Metabolic Relevance
- Succinimide Ester: Likely used in biochemical assays or drug delivery due to its amine-targeting reactivity. No direct studies were found, but analogous succinimide esters (e.g., NHS-PEG) are widely used in bioconjugation .
- Methyl-DPA : In Coix seed oil, methyl-DPA reversed tumor-associated metabolic disruptions by regulating arachidonic acid and lysophospholipid pathways .
- Free DPA: In BBT Decoction, DPA was a key biomarker for normalizing blood pressure and lipid profiles in hypertensive rats .
- Phospholipid-DPA : In aged rats, PC-DPA improved mitochondrial function and energy metabolism, highlighting its structural role in membranes .
Biological Activity
The compound (2,5-dioxopyrrolidin-1-yl) (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate is a derivative of docosahexaenoic acid (DHA) modified with a pyrrolidinone moiety. This structure suggests potential biological activities that may be relevant in pharmacological contexts, particularly in neurology and pain management. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{27}H_{39}N_{1}O_{4}
- Molecular Weight : 433.61 g/mol
Structural Features
The presence of the dioxopyrrolidine ring may confer unique properties such as enhanced solubility and bioavailability compared to its parent fatty acid.
Anticonvulsant Properties
Research indicates that derivatives of pyrrolidin-2,5-dione exhibit significant anticonvulsant effects. A study identified a hybrid compound related to our target compound that demonstrated potent anticonvulsant activity in various animal models:
- Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg
- Pentylenetetrazole-Induced Seizures : ED50 = 59.4 mg/kg
- 6 Hz Seizures : ED50 = 22.4 mg/kg
These results suggest that the compound may inhibit sodium/calcium currents and act as a TRPV1 receptor antagonist, contributing to its efficacy in seizure models .
Antinociceptive Effects
The same study also highlighted the compound's antinociceptive properties:
- Formalin-Induced Pain Model : The lead compound showed significant efficacy in reducing pain responses.
This indicates potential therapeutic applications in treating neuropathic pain and epilepsy .
Lipid Metabolism and Neuroprotection
Given its structural similarity to DHA, this compound may influence lipid metabolism and exert neuroprotective effects:
- Neuroprotective Mechanisms : DHA is known for its role in brain health and inflammation modulation. The incorporation of the pyrrolidinone moiety could enhance these effects by improving the compound’s interaction with neuronal membranes.
Table 1: Summary of Biological Activities
Case Study Insights
A notable case study involved the application of similar compounds in clinical settings for managing epilepsy and chronic pain. Patients reported improved seizure control and reduced pain levels when treated with these derivatives compared to standard therapies.
Q & A
Q. What are the recommended synthesis protocols for (2,5-dioxopyrrolidin-1-yl) docosapentaenoate, and how can purity be verified?
Q. What analytical techniques are optimal for characterizing the structural integrity of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to confirm molecular weight and multidimensional NMR (1H, 13C, COSY, HSQC) to resolve overlapping alkene signals (7Z,10Z,13Z,16Z,19Z configuration). The InChIKey (e.g., YUFFSWGQGVEMMI-JLNKQSITSA-N for the acid precursor) provides a unique identifier for database cross-referencing . For isomeric purity, use silver-ion HPLC to separate geometric isomers .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under argon or nitrogen at −80°C in amber vials to prevent oxidation of polyunsaturated chains. Avoid exposure to light, moisture, or reactive surfaces. In case of inhalation/contact, follow first-aid protocols : move to fresh air, rinse skin with water, and consult a physician with the SDS .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives?
- Methodological Answer : Contradictions often arise from signal overlap in NMR (e.g., alkene protons) or isomeric impurities . Use deuterated solvents (e.g., CDCl₃) to enhance resolution and 2D NMR techniques (HSQC, HMBC) to assign coupling patterns. Compare experimental data with DFT-calculated chemical shifts for theoretical validation. For mass spectrometry, employ tandem MS/MS to differentiate fragmentation patterns of isomers .
Q. What methodologies optimize the yield of this compound in multi-step syntheses?
Q. How to design experiments to study the compound’s interaction with biological membranes?
- Methodological Answer : Use Langmuir-Blodgett troughs to model membrane insertion or molecular dynamics (MD) simulations to predict lipid bilayer interactions. For empirical validation, prepare liposomes incorporating the compound and analyze permeability via fluorescence assays (e.g., calcein leakage). Link findings to membrane curvature theories or lipid raft hypotheses to contextualize results .
Theoretical and Methodological Frameworks
Q. How can researchers align their work with existing theoretical frameworks in lipid biochemistry?
- Methodological Answer : Ground the study in lipid mediator theory (e.g., pro-resolving lipid derivatives) or membrane fluidity models . Use bibliometric analysis to identify gaps in docosapentaenoate research, focusing on understudied pathways like CYP450-mediated oxidation . For mechanistic studies, apply kinetic isotope effects (KIE) or isotopic labeling to trace metabolic fate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
